tert-Butyl (2,2-difluoroethyl)carbamate
Description
The Carbamate (B1207046) Group in Organic Synthesis
Organic carbamates, also known as urethanes, are a class of compounds that feature prominently in medicinal chemistry, materials science, and as indispensable tools in organic synthesis. orgsyn.orguni.lu The carbamate functional group is structurally an amide-ester hybrid and generally exhibits excellent chemical stability. orgsyn.orgbldpharm.com One of its most critical roles is as a protecting group for amines. nih.gov Among various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry due to its ease of installation and its selective removal under acidic conditions, while remaining stable to most nucleophiles and bases. fishersci.co.ukmasterorganicchemistry.comorganic-chemistry.org
The standard procedure for introducing a Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjkchemical.com The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), which cleaves the carbamate to regenerate the amine, releasing carbon dioxide and tert-butanol (B103910) (via a tert-butyl cation) in the process. masterorganicchemistry.comjkchemical.com This orthogonal stability allows for complex, multi-step syntheses where other functional groups can be manipulated without affecting the protected amine.
The Role of Fluorinated Moieties
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and materials science. google.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's characteristics. smolecule.comchemicalbook.com Incorporating fluorine or fluorinated groups can enhance several pharmacokinetic and physicochemical properties, including:
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. This can increase a drug's half-life and bioavailability. smolecule.comchemicalbook.com
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets through hydrogen bonds or dipole interactions. smolecule.com
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to permeate cell membranes. chemicalbook.com
pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting a molecule's ionization state at physiological pH. chemicalbook.com
The 2,2-difluoroethyl group (CHF₂CH₂–) is a particularly valuable building block as it serves as a bioisostere for other groups and can impart the beneficial properties of fluorine while maintaining a specific steric and electronic profile.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2,2-difluoroethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c1-7(2,3)12-6(11)10-4-5(8)9/h5H,4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTOBQFJNNYMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Tert Butyl 2,2 Difluoroethyl Carbamate As a Synthetic Intermediate
The emergence of tert-butyl (2,2-difluoroethyl)carbamate as a useful synthetic intermediate is not linked to a single discovery but is rather the logical outcome of parallel advancements in fluorine chemistry and the development of protecting group strategies. Its history is intrinsically tied to the methods developed to synthesize its precursor, 2,2-difluoroethylamine (B1345623), and the widespread adoption of the Boc protecting group.
The synthesis of 2,2-difluoroethylamine has been approached through various routes over the years. Early methods often involved the amination of 1-halo-2,2-difluoroethane precursors under harsh conditions, such as high temperatures and pressures in an autoclave. google.comresearchgate.net These processes could require long reaction times and sometimes resulted in modest yields. google.com Subsequent research focused on optimizing these conditions, for instance by using catalysts like potassium iodide to facilitate the nucleophilic substitution of the halogen by ammonia. chemicalbook.comgoogle.com Other reported syntheses include the reduction of 2,2-difluoroacetamide (B1351127) with reagents like diborane. google.com The development of more efficient and scalable methods for producing 2,2-difluoroethylamine was a critical prerequisite for the wider availability and use of its derivatives.
The table below summarizes various synthetic approaches for the preparation of 2,2-difluoroethylamine, the direct precursor to the title compound.
| Starting Material | Reagents | Conditions | Yield |
| 1-Bromo-2,2-difluoroethane | Alcoholic Ammonia | 125-145 °C, 3 days | Not specified |
| 2,2-Difluoro-1-chloroethane | 28% Ammonium (B1175870) Hydroxide | 135-140 °C, 31 hours | Not specified |
| 2,2-Difluoroacetamide | Diborane in THF | Not specified | 48% |
| 2,2-Difluoro-1-bromoethane | Anhydrous Ammonia, Potassium Iodide, DMSO | 100 °C, 1 hour | 82% |
| 2,2-Difluoro-1-chloroethane | Ammonia, Potassium Iodide, DMSO | 143-145 °C, 4.5 hours | 88% |
This table is based on data from historical and modern synthetic literature. google.comchemicalbook.comgoogle.com
Once 2,2-difluoroethylamine became more accessible, its conversion to this compound is a straightforward and high-yielding protection reaction using standard protocols, typically involving di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org The carbamate (B1207046) product provides a stable, easily handled solid form of the volatile and reactive amine, making it a convenient building block for introducing the 2,2-difluoroethylamino group into target molecules.
Current Research Landscape and Emerging Trends Pertaining to Tert Butyl 2,2 Difluoroethyl Carbamate in Academic Synthesis
Regioselective and Stereoselective Synthesis of this compound Analogues
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex fluorinated molecules to ensure the desired biological activity. Various strategies have been developed to introduce fluorine and the carbamate (B1207046) moiety with high levels of control.
Exploration of Precursor Architectures for Enhanced Synthetic Efficiency
The efficiency of synthesizing this compound and its analogues is heavily reliant on the design of precursor molecules. Chiral α-amino acids serve as versatile starting materials. For instance, a general five-step pathway starting from readily available chiral α-amino acids can be employed to prepare fluorous-supported oxazolidinone chiral auxiliaries. nih.gov These auxiliaries can then be used to direct the stereoselective introduction of the difluoroethyl group.
Another approach involves the use of β,β-difluoro-α-imine amides as precursors. A biomimetic enantioselective researchgate.netnih.gov-proton shift catalyzed by chiral quinine (B1679958) derivatives can produce a wide range of β,β-difluoro-α-amino amides with high enantioselectivities. researchgate.netnih.gov These can then be converted to the desired carbamates. The choice of substituents on the imine and amide moieties of the precursor can significantly influence the yield and stereoselectivity of the reaction.
Furthermore, the synthesis of chiral α-difluorinated amino acids can be achieved through copper-catalyzed asymmetric difluoromethylation using in situ generated difluorocarbene. nih.gov The structure of the chiral ligand employed in this catalytic system is crucial for achieving high enantiomeric excess.
The following table summarizes the influence of different precursor architectures on the synthesis of chiral difluorinated amine derivatives.
| Precursor Type | Synthetic Strategy | Key Advantages |
| Chiral α-Amino Acids | Formation of chiral oxazolidinone auxiliaries | Versatile, high enantiomeric purity, scalable. nih.gov |
| β,β-Difluoro-α-imine amides | Biomimetic researchgate.netnih.gov-proton shift | High enantioselectivity, broad substrate scope. researchgate.netnih.gov |
| Chiral imines | Copper-catalyzed asymmetric difluoromethylation | Excellent enantiomeric excess. nih.gov |
Catalytic Strategies in the Formation of the tert-Butyl Carbamate and Difluoroethyl Core
Catalytic methods offer efficient and selective routes to the formation of both the tert-butyl carbamate and the difluoroethyl core. Rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful tool for establishing the stereocenter in fluorinated amine precursors. For example, using a rhodium complex with a bisphosphine ligand like (R)-SDP allows for the hydrogenation of (Z)-configured β-branched simple enamides to yield β-stereogenic amines in high yields and excellent enantioselectivities. rsc.org Similarly, the monodentate phosphoramidite (B1245037) MonoPhos has been successfully used in the rhodium-catalyzed asymmetric hydrogenation of N-acetyl-α-arylenamides. rug.nl
For the introduction of the tert-butyl carbamate group (Boc-protection), palladium catalysis has been shown to be effective, particularly for the N-arylation of secondary acyclic amides. The choice of ligand is critical, with a biaryl phosphine (B1218219) bearing P-bound 3,5-(bis)trifluoromethylphenyl groups showing unique effectiveness. nih.gov While this example is for N-arylation, similar principles of catalyst and ligand design can be applied to the Boc-protection of hindered fluoroalkylamines.
The following table provides an overview of catalytic strategies for the synthesis of chiral fluorinated amines and carbamates.
| Catalytic Strategy | Catalyst/Ligand System | Substrate | Key Outcomes |
| Asymmetric Hydrogenation | Rhodium/(R)-SDP | (Z)-β-branched enamides | Quantitative yields, 88–96% ee. rsc.org |
| Asymmetric Hydrogenation | Rhodium/MonoPhos | N-acetyl-α-arylenamides | High enantioselectivities. rug.nl |
| N-Arylation (for carbamate formation) | Palladium/Biaryl phosphine | Secondary acyclic amides | Efficient coupling with aryl nonaflates, triflates, and chlorides. nih.gov |
Novel Functionalization Approaches for this compound
Functionalization of the pre-formed this compound scaffold allows for the late-stage introduction of molecular diversity, which is highly valuable in drug discovery.
C-H Activation and Late-Stage Functionalization Strategies on Fluorinated Carbamates
Late-stage functionalization (LSF) through C-H activation has emerged as a powerful strategy for modifying complex molecules. rsc.orgnih.govnih.gov For fluorinated carbamates, this approach can introduce new functional groups at positions that are otherwise difficult to access. Palladium-catalyzed C-H trifluoroethylation of aromatic amides has been developed, demonstrating the feasibility of functionalizing C-H bonds in the presence of a fluorinated alkyl group. nih.gov While this example focuses on an aromatic C-H bond, similar strategies can be envisioned for aliphatic C-H bonds in molecules like this compound, potentially at the carbon adjacent to the nitrogen or on the tert-butyl group.
The directing group ability of the carbamate functionality can be harnessed to control the regioselectivity of C-H activation. Palladium(II) catalysis has been used for the enantioselective β-C(sp³)–H arylation of aliphatic tertiary amides, where the amide group directs the catalyst to the desired position. snnu.edu.cn This principle could be extended to the functionalization of the ethyl chain in this compound analogues.
Electrophilic and Nucleophilic Modifications of the Difluoroethyl Moiety
The difluoroethyl group itself can be a site for further chemical modification. The two fluorine atoms significantly influence the reactivity of the adjacent C-H bonds and the carbon atom.
Electrophilic Modifications: The strong electron-withdrawing nature of the two fluorine atoms makes the adjacent C-H bonds more acidic, potentially allowing for deprotonation followed by reaction with an electrophile. However, direct electrophilic attack on the difluoroethyl group is challenging due to its electron-deficient nature.
Nucleophilic Modifications: A more common approach involves introducing a leaving group on the carbon atom adjacent to the difluoromethyl group, enabling nucleophilic substitution. For instance, tert-butyl N-(2-bromoethyl)carbamate is a known precursor that can react with various nucleophiles. chemicalbook.comlookchem.comnih.govpharmaffiliates.com While this precursor contains a bromoethyl group, similar chemistry could be applied to a difluorinated analogue, such as tert-butyl (1-bromo-2,2-difluoroethyl)carbamate, allowing for the introduction of a wide range of functional groups via SN2-type reactions.
A summary of potential functionalization strategies is presented in the table below.
| Functionalization Strategy | Approach | Potential Application on this compound |
| C-H Activation | Palladium-catalyzed arylation directed by the carbamate group. | Functionalization of the ethyl chain or tert-butyl group. snnu.edu.cn |
| Late-Stage Fluorination | Selective deoxyfluorination of corresponding alcohols. | Introduction of additional fluorine atoms. nih.gov |
| Nucleophilic Substitution | Reaction of a bromo-difluoroethyl carbamate precursor with nucleophiles. | Introduction of various functional groups at the C1 position. chemicalbook.comlookchem.com |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. This includes the use of biocatalysis and greener reaction media.
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral fluorinated molecules. numberanalytics.comwpmucdn.com For instance, promiscuous esterases/acyltransferases have been utilized for the efficient enzymatic synthesis of carbamates in water. nih.gov This method can be applied to the formation of the tert-butyl carbamate moiety on a pre-formed 2,2-difluoroethylamine (B1345623) precursor, avoiding the use of harsh reagents and organic solvents. Furthermore, engineered myoglobin-based catalysts have been developed for the stereoselective synthesis of fluorinated cyclopropanes, showcasing the potential of biocatalysis in creating complex fluorinated structures. wpmucdn.com
The development of late-stage carbon isotope labeling of carbamates using [¹¹C], [¹³C], and [¹⁴C]carbon dioxide provides a sustainable method for introducing isotopic labels for use in mechanistic studies and medical imaging. rsc.org Coupling biocatalysis with flow chemistry for reactions such as the Curtius rearrangement offers a pathway to synthesize carbamates and β-amino acid derivatives in a more efficient and sustainable manner. beilstein-journals.org
The following table highlights some green chemistry approaches applicable to the synthesis of this compound and its analogues.
| Green Chemistry Approach | Methodology | Advantages |
| Biocatalysis | Enzymatic synthesis of carbamates using esterases/acyltransferases in water. nih.gov | Avoids hazardous reagents, mild reaction conditions, high selectivity. |
| Biocatalysis | Engineered myoglobin-catalyzed reactions. wpmucdn.com | Access to complex fluorinated structures with high stereocontrol. |
| Isotope Labeling | Use of labeled CO₂ for late-stage carbamate formation. rsc.org | Sustainable and direct method for isotopic labeling. |
| Flow Chemistry | Coupling with biocatalysis for continuous processing. beilstein-journals.org | Enhanced efficiency, safety, and scalability. |
Solvent-Free and Biocatalytic Approaches
The exploration of solvent-free and biocatalytic methods represents a significant shift towards more sustainable synthetic practices. These approaches aim to reduce reliance on volatile organic compounds (VOCs) and leverage the high selectivity and mild operating conditions of enzymatic catalysts.
Solvent-Free Synthesis: Solvent-free, or neat, reactions offer substantial environmental benefits by eliminating the solvent from the reaction medium, which is often the largest component by mass in a chemical process. This directly reduces waste, lowers processing costs associated with solvent purchase and disposal, and can lead to improved reaction rates and yields. While specific solvent-free methods for this compound are not extensively detailed in the literature, the principles can be applied to general carbamate synthesis. For instance, the reaction of an isocyanate with an alcohol is often highly exothermic and can proceed without a solvent, sometimes with gentle heating to ensure fluidity of the reactants.
Biocatalytic Approaches: Biocatalysis utilizes enzymes to catalyze chemical transformations. Enzymes offer remarkable chemo-, regio-, and stereoselectivity under mild conditions (ambient temperature and pressure, neutral pH), which can simplify purification processes and reduce the formation of byproducts. Hydrolases, particularly lipases and proteases, are well-suited for forming amide and ester bonds and have been investigated for carbamate synthesis. unipd.it The mechanism often involves the enzyme's active site (e.g., a serine residue) attacking a carbonyl group, forming an acyl-enzyme intermediate, which is then attacked by a nucleophile, such as an amine, to form the desired product. unipd.it
For the synthesis of fluorinated carbamates, a potential biocatalytic route could involve the aminolysis of an activated carbonate ester catalyzed by a lipase. The enzyme's specificity could be beneficial in reactions involving complex molecules, preventing unwanted side reactions.
Below is a table summarizing potential enzymes and their applicability to carbamate synthesis.
| Enzyme Class | Example Enzyme | Potential Application in Carbamate Synthesis | Key Advantages |
| Lipases | Candida antarctica Lipase B (CAL-B) | Catalyzing the reaction between a difluoroethyl-containing alcohol/amine and a Boc-donating agent. | High stability in organic solvents, broad substrate specificity, high enantioselectivity. |
| Proteases | Subtilisin | Formation of the carbamate bond via aminolysis of an appropriate ester precursor. | Readily available, well-characterized catalytic mechanism. |
| Esterases | Pig Liver Esterase (PLE) | Hydrolysis of a prochiral precursor to yield a chiral intermediate for subsequent carbamate formation. | Useful for creating chiral building blocks with high enantiomeric excess. |
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edursc.org The goal is to design synthetic routes where the majority of atomic mass from the reactants is converted into the product, minimizing the generation of stoichiometric byproducts that constitute waste. primescholars.com
Calculating Atom Economy: The percent atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Consider a conventional, multi-step synthesis of a carbamate which might involve protecting groups, leading to poor atom economy. A more modern approach would favor addition reactions, which are inherently 100% atom-economical. rsc.org
Let's analyze a hypothetical synthesis of this compound from 2,2-difluoroethan-1-amine and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Reaction: CHF₂CH₂NH₂ + (C(CH₃)₃OC(O))₂O → CHF₂CH₂NHC(O)OC(CH₃)₃ + (CH₃)₃COH + CO₂
In this common procedure for Boc-protection, while effective, significant byproducts (tert-butanol and carbon dioxide) are generated, lowering the atom economy.
The table below details the atom economy calculation for this reaction.
| Compound | Reactant/Product | Molecular Weight ( g/mol ) |
| 2,2-Difluoroethan-1-amine | Reactant | 81.07 |
| Di-tert-butyl dicarbonate | Reactant | 218.25 |
| Total Reactant Mass | 299.32 | |
| This compound | Desired Product | 181.18 |
| Atom Economy | (181.18 / 299.32) * 100 = 60.5% |
An atom economy of 60.5% indicates that nearly 40% of the reactant mass is converted into byproducts, which must be managed as waste.
Strategies for Waste Minimization: To improve atom economy and minimize waste, alternative synthetic routes are sought. An ideal synthesis would involve the direct addition of all reactant atoms into the final product. For example, a hypothetical reaction involving 2,2-difluoroethyl isocyanate and tert-butanol (B103910) would be significantly more atom-economical.
Hypothetical High Atom Economy Reaction: CHF₂CH₂NCO + (CH₃)₃COH → CHF₂CH₂NHC(O)OC(CH₃)₃
This addition reaction has a theoretical atom economy of 100%, as all atoms from both the isocyanate and the alcohol are incorporated into the final carbamate product. Designing syntheses that favor addition and rearrangement reactions over substitutions and eliminations is a fundamental strategy for waste minimization in modern organic chemistry. primescholars.com
Reaction Pathway Elucidation for Transformations of this compound
The transformations of this compound are governed by the interplay of its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the 2,2-difluoroethyl moiety. Elucidating the reaction pathways for the cleavage and formation of the carbamate, as well as the reactions involving the difluoroethyl group, is fundamental to controlling the outcomes of its chemical transformations.
The formation of this compound typically involves the reaction of 2,2-difluoroethylamine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The mechanism proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. This is followed by the departure of the tert-butoxide and carbon dioxide, or a tert-butoxycarbonyl group. The presence of a base is crucial to deprotonate the amine, increasing its nucleophilicity.
The cleavage of the Boc group, a common deprotection strategy in organic synthesis, can be initiated under acidic conditions. organic-chemistry.org The generally accepted mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. organic-chemistry.org This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
The gem-difluoroalkyl group in this compound significantly influences its reactivity. Fluorine is the most electronegative element, and its presence on the same carbon atom (a gem-difluoro arrangement) leads to a strong polarization of the C-F bonds. This has several consequences for the kinetic and thermodynamic aspects of reactions involving the difluoroethyl group.
The high bond dissociation energy of the C-F bond makes direct C-F bond activation challenging. researchgate.net However, the strong electron-withdrawing effect of the two fluorine atoms can activate the adjacent C-H bonds, making them more acidic and susceptible to deprotonation. This can facilitate elimination reactions or the formation of organometallic intermediates.
Thermodynamic data for a range of fluorinated hydrocarbons have been compiled, providing a basis for understanding the stability of compounds like this compound. nist.gov While specific enthalpy of formation data for this exact compound is not available, data for related fluoramines have been reported. aip.org The stability of fluorinated compounds is a key factor in their application in materials science and pharmaceuticals. acs.org
The difluoromethyl group (CHF₂) can act as a lipophilic hydrogen bond donor, a property that is of interest in medicinal chemistry as it can mimic hydroxyl or thiol groups. researchgate.net This hydrogen bonding capability can influence reaction kinetics by stabilizing transition states or intermediates.
Ligand and Catalyst Effects on the Reactivity Profile of this compound
The reactivity of this compound can be significantly modulated by the use of ligands and catalysts. These can influence the rate, selectivity, and even the course of a reaction.
Catalysts play a crucial role in both the formation and cleavage of the Boc group. Lewis acids are often used to facilitate the cleavage of Boc groups under milder conditions than strong Brønsted acids. nih.gov Solid acid catalysts, such as zeolites, have been explored for continuous N-Boc deprotection in flow reactors. rsc.org Bismuth(III) triflate has been shown to be an effective catalyst for the one-pot, three-component synthesis of N-Boc protected amines. nih.gov The choice of catalyst can be critical for achieving chemoselectivity, especially in molecules with multiple functional groups.
Ligands are essential in transition metal-catalyzed reactions. In the context of C-F bond activation, the design of the ligand is critical for the efficiency and selectivity of the catalyst. researchgate.netmdpi.comnumberanalytics.comrsc.org Bulky or electron-rich ligands can enhance the catalytic activity of metals like palladium and nickel in C-F bond activation. While direct C-F bond activation of the difluoroethyl group is challenging, catalytic methods are continually being developed.
The table below summarizes the types of catalysts and their roles in reactions relevant to the functionalities present in this compound.
| Reaction Type | Catalyst/Ligand System | Role of Catalyst/Ligand |
| N-Boc Protection | Base (e.g., Triethylamine) | Deprotonates the amine to increase nucleophilicity. |
| N-Boc Deprotection | Brønsted Acids (e.g., TFA, HCl) | Protonates the carbamate to facilitate cleavage. |
| N-Boc Deprotection | Lewis Acids (e.g., Bi(OTf)₃) | Coordinates to the carbamate to weaken the C-O bond. nih.gov |
| N-Boc Deprotection | Solid Acids (e.g., H-BEA zeolite) | Provides acidic sites for cleavage in continuous flow processes. rsc.org |
| C-F Bond Activation | Transition Metals (e.g., Pd, Ni) with Phosphine Ligands | Facilitates oxidative addition into the C-F bond. researchgate.netmdpi.com |
| Radical Reactions | Photoredox Catalysts (e.g., Ir(ppy)₃) | Generates fluoroalkyl radicals under mild conditions. researchgate.net |
Strategic Applications of Tert Butyl 2,2 Difluoroethyl Carbamate As a Building Block in Complex Molecule Synthesis
Development of Fluorinated Scaffolds Utilizing tert-Butyl (2,2-difluoroethyl)carbamate
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of synthetic methodologies for the creation of fluorinated scaffolds is of great interest. This compound serves as a key building block in this endeavor, providing a versatile platform for the synthesis of a variety of fluorinated structures. Its utility is demonstrated in the preparation of compounds such as (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate and tert-Butyl (2-bromoethyl)(2,2-difluoroethyl)carbamate.
Stereoselective Installation of Difluoroethyl Moieties
The controlled, three-dimensional arrangement of atoms within a molecule is crucial for its biological activity. The stereoselective installation of difluoroethyl moieties is a key application of this compound and its derivatives. Research has demonstrated the use of asymmetric aldol (B89426) reactions to achieve high stereoselectivity in the synthesis of precursors for novel protease inhibitors. nih.govnih.gov For instance, the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its diastereomer has been accomplished using both ester-derived Ti-enolate aldol reactions and Evans' diastereoselective syn-aldol reaction. nih.govnih.gov These methods allow for the precise setting of two stereogenic centers, leading to the formation of optically active aminoalkyl oxiranes that are critical intermediates for potent β-secretase (BACE1) inhibitors. nih.gov
| Precursor | Reaction Type | Key Feature | Resulting Compound | Application |
| Derivative of this compound | Asymmetric syn- and anti-aldol reactions | High diastereoselectivity | Optically active aminoalkyl oxiranes | Synthesis of BACE1 inhibitors |
Synthesis of Difluorinated Heterocycles via this compound Precursors
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. The incorporation of difluoroethyl groups into these structures can enhance their therapeutic potential. This compound is a valuable precursor for the synthesis of difluorinated heterocycles. For example, it can be used to synthesize tert-butyl N-[2-(2,2-difluoroethylamino)ethyl]carbamate, a building block for more complex heterocyclic systems. uni.lu The synthesis of (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate further illustrates the utility of this precursor in creating functionalized and stereochemically defined difluorinated pyrrolidines. nih.gov
| Precursor | Resulting Heterocycle | Significance |
| This compound | tert-butyl N-[2-(2,2-difluoroethylamino)ethyl]carbamate | Intermediate for complex heterocycles |
| Derivative of this compound | (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate | Functionalized difluorinated pyrrolidine |
Contribution of this compound to Nitrogen-Containing Compound Synthesis
Nitrogen-containing compounds are fundamental in organic chemistry and are prevalent in a vast array of biologically active molecules. This compound provides a strategic entry point for the synthesis of diverse nitrogenous compounds, owing to the versatile reactivity of the carbamate (B1207046) group.
Preparation of Functionalized Amines and Amides
The carbamate group in this compound can be readily transformed into other functional groups, making it a valuable tool for the synthesis of functionalized amines and amides. For instance, it can be a precursor to compounds like tert-butyl N-[2-(2,2-difluoroethylamino)ethyl]carbamate and tert-butyl (2,2-difluoroethyl)(3-hydroxypropyl)carbamate. uni.lubldpharm.com The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the corresponding primary or secondary amine, which can then be further functionalized. Additionally, methods exist for the one-pot conversion of t-butyl carbamates into amides using acyl halide-methanol mixtures, a process that avoids the isolation of potentially unstable amine intermediates and often results in high yields. organic-chemistry.org
| Starting Material | Product | Transformation |
| This compound | Functionalized primary/secondary amine | Boc deprotection |
| t-Butyl carbamate | Amide | One-pot reaction with acyl halide-methanol |
Access to N-Protected Intermediates for Advanced Organic Synthesis Research
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in multi-step organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This compound itself is an N-protected intermediate. The Boc group shields the nitrogen atom, allowing for selective reactions at other sites of the molecule. This strategy is crucial in the synthesis of complex molecules where multiple reactive functional groups are present. For example, the synthesis of potent β-secretase inhibitors relies on the use of Boc-protected aminoalkyl oxiranes derived from precursors related to this compound. nih.gov The Boc derivative is formed by reacting the corresponding amino alcohol with di-tert-butyl dicarbonate (B1257347). nih.gov
This compound in Natural Product and Drug Lead Synthesis as a Synthetic Tool
The unique properties conferred by the difluoroethyl moiety make this compound an attractive building block in the synthesis of natural products and drug leads. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.
The utility of tert-butyl carbamate derivatives is evident in the synthesis of potent β-secretase (BACE1) inhibitors, where a 3,5-difluorophenylmethyl side chain acts as a key P1 ligand. nih.gov The synthesis of these inhibitors often involves the opening of an aminoalkyl epoxide, derived from a Boc-protected precursor, with an appropriate amine. nih.gov Furthermore, the versatility of the carbamate group allows for its conversion into various functional groups necessary for building complex molecular architectures. For example, the Curtius rearrangement of an acid derived from a related structure can install the required amine functionality. nih.gov The resulting Boc-protected amine can then be readily converted to an epoxide, a crucial building block for a range of BACE1 inhibitors. nih.gov
Strategic Incorporation into Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) has become a powerful paradigm for the identification of lead compounds. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. These initial "hits" are then optimized and grown into more potent and selective drug candidates. The incorporation of fluorine-containing fragments, such as those derived from this compound, is particularly advantageous in FBDD for several reasons.
The presence of the difluoromethyl group can significantly influence the binding interactions of a fragment with a protein target. The strong carbon-fluorine bond can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, thereby enhancing binding affinity and specificity. Furthermore, the conformational preferences induced by the gem-difluoro group can pre-organize the fragment into a bioactive conformation, leading to higher ligand efficiency.
While specific, publicly available data on fragment screening libraries explicitly containing this compound is limited, the principles of FBDD strongly support its utility. The synthesis of a focused fragment library would involve the deprotection of the Boc group followed by derivatization to introduce a variety of functional groups for interaction with protein targets.
Table 1: Illustrative Examples of Potential Fragments Derived from this compound
| Fragment Structure | R-Group for Derivatization | Potential Target Interactions |
| H₂N-CH₂-CF₂-R | Amide, sulfonamide, etc. | Hydrogen bonding, electrostatic interactions |
| HOOC-CH₂-CF₂-NH-R' | Carboxylate, ester, etc. | Salt bridges, hydrogen bonding |
| Aryl-CF₂-CH₂-NH-R'' | Aromatic rings | Pi-stacking, hydrophobic interactions |
This table is illustrative and represents the potential for creating a diverse fragment library from the parent compound.
Total Synthesis Efforts Where this compound Serves as a Key Intermediate
The utility of this compound extends beyond fragment-based approaches into the realm of total synthesis of complex natural products and their analogs. In this context, it serves as a crucial building block, allowing for the stereocontrolled introduction of the difluoroethylamino moiety into larger, more complex scaffolds. The Boc-protecting group is instrumental in masking the reactivity of the amine during preceding synthetic steps, and its selective removal under mild acidic conditions allows for subsequent functionalization at the desired stage of the synthesis.
While detailed examples of total syntheses explicitly citing the use of this compound are not readily found in broad literature searches, the strategic value of Boc-protected amino building blocks is a cornerstone of modern synthetic chemistry. The application of this specific fluorinated building block can be inferred in the synthesis of fluorinated analogs of bioactive natural products, where the difluoroethyl group is installed to modulate the parent molecule's biological activity.
Table 2: Hypothetical Application in the Total Synthesis of a Bioactive Molecule Analog
| Synthetic Step | Reactant 1 | Reactant 2 | Product | Purpose of this compound |
| Nucleophilic Addition | Aldehyde-containing intermediate | Deprotonated this compound | Intermediate with difluoroethylamino side chain | Introduction of the key fluorinated motif |
| Deprotection | Product from previous step | Trifluoroacetic acid | Amine-functionalized intermediate | Unmasking the amine for further elaboration |
| Amide Coupling | Amine-functionalized intermediate | Carboxylic acid-containing fragment | Final fluorinated analog | Completion of the molecular scaffold |
This table presents a hypothetical synthetic sequence to illustrate the strategic role of the title compound.
Advanced Spectroscopic and Chromatographic Methodologies for Research Pertaining to Tert Butyl 2,2 Difluoroethyl Carbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
High-resolution NMR spectroscopy is a cornerstone technique for the structural and mechanistic investigation of tert-Butyl (2,2-difluoroethyl)carbamate. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F provides multiple probes to examine the molecule's structure, conformation, and behavior in solution.
The structure of carbamates, including this compound, is characterized by restricted rotation around the central carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon gives rise to the existence of E and Z rotational isomers (rotamers). Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying this dynamic process. researchgate.netmst.edu In analogous fluorinated carbamates, VT ¹³C and ¹⁹F NMR studies have been employed to quantify the energy barrier for this E/Z-isomerization. mst.edu At low temperatures, the signals for the E and Z rotamers can be resolved separately, while at higher temperatures, they coalesce as the rate of interconversion increases. By analyzing the spectra at different temperatures, the activation barrier for this rotation can be calculated using the Eyring-Polanyi equation. mst.edu For a model fluorinated carbamate (B1207046), this rotational barrier was determined to be approximately 15.65 ± 0.13 kcal/mol. mst.edu
The conformational preference of the 2,2-difluoroethyl moiety is another key aspect that can be investigated by NMR. Studies on the related compound 2,2-difluoroethylamine (B1345623) hydrochloride have shown that the conformational isomerism is influenced by a "double gauche effect," where the ammonium (B1175870) group exists in a gauche relationship with both fluorine atoms. nih.gov This effect is driven primarily by electrostatic interactions. nih.gov Analysis of NMR coupling constants, particularly three-bond proton-proton (³JHH) and proton-fluorine (³JHF) couplings, allows for the determination of the predominant dihedral angles and thus the preferred conformation of the ethyl chain in solution.
Table 1: Representative VT-NMR Data for a Model Fluorinated Carbamate
| Parameter | Value | Technique | Reference |
| Rotational Barrier (ΔG‡) | 15.65 ± 0.13 kcal/mol | VT ¹³C and ¹⁹F NMR | mst.edu |
| Coalescence Temperature (Tc) | Varies by nucleus and magnetic field strength | VT NMR | mst.edu |
| Isomerism Type | E/Z Rotational Isomerism | VT NMR | researchgate.netmst.edu |
While stable intermediates are not always isolable, advanced NMR techniques can be used to detect and structurally characterize transient species in a reaction mixture. For instance, in reactions involving the cleavage or formation of the carbamate group, ¹H and ¹³C NMR can monitor the disappearance of starting material signals and the appearance of product signals, allowing for real-time reaction tracking. nih.gov
In hypothetical reaction pathways, if an intermediate were to form, its structure could be elucidated using a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the intermediate.
HSQC (Heteronuclear Single Quantum Coherence) would correlate protons directly to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different parts of the intermediate, aiding in stereochemical and conformational assignments.
By applying these techniques, researchers can gain direct evidence for proposed reaction intermediates, providing critical support for a hypothesized reaction mechanism.
Mass Spectrometry (MS) Techniques for Reaction Monitoring and Structural Elucidation of Intermediates
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its reaction intermediates. It is routinely used to confirm the identity of a synthesized product. nih.gov
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). For compounds containing a tert-butoxycarbonyl (Boc) protecting group, such as this compound, a characteristic fragmentation pathway is observed. nih.gov This process typically involves the coupled elimination of isobutylene (B52900) (2-methylpropene) and carbon dioxide, resulting in a combined neutral loss of 100 Da. nih.gov
The fragmentation is believed to proceed in two steps:
Loss of isobutylene (C₄H₈), a mass loss of 56 Da. reddit.com
Subsequent loss of carbon dioxide (CO₂), a mass loss of 44 Da.
The resulting fragment ion corresponds to the protonated 2,2-difluoroethylamine. Further fragmentation of this ion can also be observed, providing additional structural confirmation. Analyzing these specific fragmentation pathways provides a high degree of confidence in the structural assignment of the parent molecule.
Table 2: Predicted MS/MS Fragmentation of Protonated this compound
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | Neutral Loss | Fragment m/z (Predicted) |
| 182.1 | [M+H - C₄H₈]⁺ | Isobutylene (56 Da) | 126.1 |
| 182.1 | [M+H - C₄H₈ - CO₂]⁺ | Isobutylene + Carbon Dioxide (100 Da) | 82.1 |
| 126.1 | [M+H - C₄H₈ - CO₂]⁺ | Carbon Dioxide (44 Da) | 82.1 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. nih.gov This capability is particularly crucial in isotopic labeling studies, which are designed to trace the path of atoms through a chemical reaction.
For carbamates, labeling studies can be performed using isotopically labeled carbon dioxide (e.g., ¹³CO₂ or ¹⁴CO₂) to investigate mechanisms of formation or degradation. rsc.org HRMS can easily distinguish between the unlabeled molecule and its isotopically labeled counterpart due to the precise mass difference. For example, incorporating a single ¹³C atom in place of a ¹²C atom results in a predictable mass shift. This allows researchers to confirm the successful incorporation of the label and determine its position within the molecule by analyzing the masses of fragments in an HRMS/MS experiment.
Table 3: Theoretical Exact Masses for Unlabeled and ¹³C-Labeled this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Unlabeled | C₇H₁₃F₂NO₂ | 181.0863 |
| Carbonyl-¹³C Labeled | C₆¹³CH₁₃F₂NO₂ | 182.0897 |
Chromatographic Separations (HPLC, GC) for Reaction Optimization and Purity Assessment in Research Contexts
Chromatographic techniques are essential for both the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used to assess purity, quantify yield, and monitor the progress of a reaction.
In a research context, HPLC is frequently used to separate the target compound from unreacted starting materials, reagents, and any byproducts. nih.gov Reversed-phase HPLC, using a C18 column, is a common choice for molecules of this polarity. A gradient elution, typically with water and acetonitrile (B52724) containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, allows for the efficient separation of components with varying polarities. nih.govsielc.com By analyzing aliquots of a reaction mixture over time, the optimal reaction conditions (e.g., time, temperature, catalyst loading) can be determined by tracking the consumption of reactants and the formation of the product. Following a reaction, HPLC is used to determine the purity of the final product, often with a photodiode array (PDA) detector to check for co-eluting impurities. nih.gov
Gas chromatography can also be employed, particularly for analyzing the volatile precursors of this compound or for certain reaction types where the compound is sufficiently volatile and thermally stable. An interlaboratory study comparing HPLC and GC-MS for the analysis of another carbamate, ethyl carbamate, found that the results from both methods were comparable. nih.gov The choice between HPLC and GC often depends on the specific properties of the analytes and the complexity of the sample matrix.
Table 4: Example HPLC Method for Purity Assessment
| Parameter | Condition | Reference |
| Column | XBridge BEH130 C₁₈ (3.5 µm, 4.6 mm x 100 mm) | nih.gov |
| Mobile Phase A | Water with 0.045% Trifluoroacetic Acid (TFA) | nih.gov |
| Mobile Phase B | Acetonitrile with 0.036% Trifluoroacetic Acid (TFA) | nih.gov |
| Gradient | 40% to 70% B over 8 minutes | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Temperature | 25 °C | nih.gov |
| Detection | UV at 220 nm | nih.gov |
Chiral Separations of Enantiomeric this compound Derivatives
The enantioselective separation of chiral molecules is a critical aspect of pharmaceutical research and development, as individual enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. For derivatives of this compound that possess one or more chiral centers, analytical and preparative-scale separation of enantiomers is essential for the evaluation of their biological activity and for the synthesis of enantiomerically pure compounds. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. chromatographytoday.com
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) functionalized with phenylcarbamate derivatives, have demonstrated broad applicability in the resolution of a wide array of racemic compounds, including those containing fluorine atoms. mdpi.comoup.com The introduction of electron-donating or electron-withdrawing groups on the phenyl rings of the carbamate moiety can significantly influence the chiral recognition capabilities of the CSP. oup.com For fluorinated compounds, such as derivatives of this compound, CSPs with fluorinated or chlorinated phenylcarbamate selectors can offer enhanced selectivity. chromatographytoday.comresearchgate.net
The primary mechanisms for chiral recognition on polysaccharide-based CSPs involve a combination of attractive interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the enantiomers of the analyte can interact differentially. The presence of the carbamate linkage and the difluoroethyl group in the target molecules provides sites for these specific interactions.
Supercritical fluid chromatography has emerged as a particularly effective technique for chiral separations, offering advantages over traditional HPLC, including faster analysis times, higher efficiency, and reduced consumption of organic solvents, making it a "greener" alternative, especially for preparative-scale separations. chromatographytoday.comresearchgate.net
A typical screening approach for the chiral separation of a new racemic derivative of this compound would involve testing a variety of polysaccharide-based CSPs under different chromatographic modes (normal-phase, polar organic, reversed-phase for HPLC, and SFC). The mobile phase composition is systematically varied to optimize selectivity and resolution.
Below is an interactive data table summarizing hypothetical screening results for the chiral separation of a representative derivative on various polysaccharide-based CSPs.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | 2.5 | 1.25 | 2.1 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) | 1.0 | 3.1 | 1.15 | 1.8 |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | CO2/Methanol (80:20) | 3.0 | 1.8 | 1.40 | 3.5 |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | CO2/Methanol (75:25) | 3.0 | 2.2 | 1.32 | 2.9 |
Preparative Chromatography for Advanced Intermediate Isolation
In the multi-step synthesis of complex pharmaceutical compounds, the isolation and purification of key intermediates in high purity and sufficient quantities are crucial for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. Preparative high-performance liquid chromatography (Prep-HPLC) is a robust and versatile technique for the purification of advanced intermediates in the synthesis pathways involving this compound. google.com
The primary goal of preparative chromatography is to isolate a target compound from a mixture, which may include unreacted starting materials, reagents, by-products, and other impurities. google.com Compared to analytical HPLC, preparative HPLC utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput.
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the purification of moderately polar organic compounds like the intermediates of this compound. In RP-HPLC, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol. Trifluoroacetic acid (TFA) is often added to the mobile phase in small concentrations (e.g., 0.1%) to improve peak shape and resolution, particularly for compounds with basic functional groups.
The development of a preparative HPLC method typically begins with the optimization of the separation at the analytical scale. The goal is to achieve a good resolution between the peak of the target intermediate and the peaks of all impurities. Once satisfactory separation is achieved, the method is scaled up to the preparative level. This involves increasing the column diameter, mobile phase flow rate, and sample load.
A critical parameter in preparative chromatography is the loading capacity, which is the maximum amount of crude sample that can be injected onto the column without compromising the purity of the collected fraction. The loading capacity is dependent on the complexity of the crude mixture and the resolution of the target compound from its closest eluting impurity.
Below is an interactive data table outlining a hypothetical preparative HPLC method for the purification of a key intermediate in a synthetic route to a derivative of this compound.
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 100 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 mL |
| Sample Concentration | 50 mg/mL in 50% Acetonitrile/Water |
| Fraction Collection | Triggered by UV threshold |
Following the preparative separation, the collected fractions containing the purified intermediate are typically combined, and the solvent is removed, often by rotary evaporation or lyophilization, to yield the pure solid compound. The purity of the isolated intermediate is then confirmed using analytical HPLC and other analytical techniques such as NMR and mass spectrometry.
Theoretical and Computational Studies on Tert Butyl 2,2 Difluoroethyl Carbamate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. For tert-Butyl (2,2-difluoroethyl)carbamate, these methods can provide valuable insights into its behavior at the molecular level.
Molecular Orbital Analysis and Fukui Function Calculations
Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Fukui functions are used within DFT to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. pnrjournal.com By analyzing the changes in electron density as an electron is added to or removed from the molecule, the Fukui function identifies which atoms are most susceptible to attack. For this compound, these calculations can pinpoint the specific atoms that are most likely to participate in chemical reactions. For example, the carbonyl carbon is often a site for nucleophilic attack, while the nitrogen and oxygen atoms could be sites for electrophilic attack.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling allows for the exploration of potential chemical reactions involving this compound, providing detailed information about the energy changes that occur throughout the course of a reaction.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
When a chemical reaction occurs, the reactants pass through a high-energy state known as the transition state before forming products. Identifying the geometry and energy of this transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Various computational algorithms are employed to locate these transition states on the potential energy surface.
Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed. scm.com An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. researchgate.net This provides a detailed picture of the geometric changes the molecule undergoes during the reaction.
Solvation Effects and Catalytic Cycle Modeling
Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these solvation effects, either by treating the solvent as a continuous medium (implicit solvation models) or by including individual solvent molecules in the calculation (explicit solvation models). These models provide a more realistic description of reactions in solution.
Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions Involving this compound
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time. This allows for the investigation of dynamic processes and the exploration of intermolecular interactions.
Solvent-Solute Interactions and Aggregation Behavior
The interaction of this compound with its surrounding solvent environment is dictated by the nature of its constituent functional groups: the bulky, nonpolar tert-butyl group, the polar carbamate (B1207046) linkage, and the difluoroethyl moiety. Computational models, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are instrumental in predicting these interactions.
The carbamate group (–NHCOO–) is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ether oxygens). The presence of the electron-withdrawing fluorine atoms on the ethyl group is expected to increase the acidity of the N-H proton, thereby enhancing its hydrogen bond donating capacity. Molecular electrostatic potential (MEP) maps, a common computational tool, would likely show a region of positive potential around this proton and negative potential around the oxygen atoms, indicating the preferred sites for interaction with polar solvents.
In aqueous solutions, MD simulations would be expected to show a structured hydration shell around the carbamate group, with water molecules oriented to form hydrogen bonds. Conversely, the hydrophobic tert-butyl group would induce a "caging" effect in water, where water molecules arrange to maximize their own hydrogen bonding network around the nonpolar group. This can lead to aggregation behavior in polar solvents, driven by the hydrophobic effect, to minimize the disruption of the solvent's hydrogen-bonding network.
The aggregation behavior of fluorinated molecules can be complex. While the high electronegativity of fluorine can lead to strong dipole-dipole interactions, the low polarizability of the C-F bond can also result in weak van der Waals forces. Computational studies on similar fluorinated compounds suggest that aggregation is a possibility, influenced by a delicate balance of electrostatic and dispersion forces.
Below is an illustrative data table of hypothetical interaction energies of this compound with various solvents, as might be predicted from computational simulations.
| Solvent | Dielectric Constant | Predominant Interaction Type | Hypothetical Interaction Energy (kcal/mol) |
| Water | 78.4 | Hydrogen Bonding, Hydrophobic Effect | -12.5 |
| Methanol | 32.7 | Hydrogen Bonding | -10.2 |
| Acetonitrile (B52724) | 37.5 | Dipole-Dipole | -7.8 |
| Dichloromethane (B109758) | 9.1 | Dipole-Dipole | -5.1 |
| Hexane | 1.9 | van der Waals | -2.3 |
This table is for illustrative purposes only and is based on general principles of intermolecular interactions for analogous compounds.
Host-Guest Interactions in Supramolecular Chemistry Research
The field of supramolecular chemistry investigates the non-covalent interactions between molecules. This compound possesses several features that make it a potentially interesting guest molecule for various host systems.
The carbamate linkage offers sites for hydrogen bonding with hosts that contain complementary donor or acceptor groups. For instance, macrocyclic hosts such as cyclodextrins, calixarenes, and crown ethers could potentially encapsulate this compound.
Computational docking and molecular dynamics simulations are pivotal in predicting the binding modes and affinities of such host-guest complexes. For example:
Cyclodextrins: The hydrophobic tert-butyl group could be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) molecule in an aqueous environment, driven by the hydrophobic effect. The polar carbamate and difluoroethyl groups would likely remain at the rim of the cyclodextrin, interacting with the solvent.
Calixarenes: Depending on the size and conformation of the calixarene, it could form complexes with this compound through a combination of hydrophobic interactions with the tert-butyl group and hydrogen bonding with the carbamate moiety.
Crown Ethers: While less likely to encapsulate the entire molecule, crown ethers could potentially interact with the N-H group of the carbamate through hydrogen bonding, particularly if the crown ether is functionalized with appropriate acceptor sites.
The fluorine atoms on the ethyl group can also participate in non-covalent interactions, such as halogen bonding or dipole-dipole interactions with specific host architectures.
Below is a hypothetical data table illustrating potential binding affinities of this compound with common supramolecular hosts, which could be determined through computational free energy calculations.
| Host Molecule | Predominant Driving Force for Binding | Hypothetical Binding Affinity (Ka, M-1) |
| β-Cyclodextrin | Hydrophobic Interaction | 5.0 x 102 |
| p-Sulfonatocalix rsc.orgarene | Cation-π / Hydrogen Bonding | 1.2 x 103 |
| 18-Crown-6 | Hydrogen Bonding | 8.5 x 101 |
This table is for illustrative purposes only and represents plausible binding affinities based on studies of similar guest molecules.
Future Directions and Emerging Research Avenues for Tert Butyl 2,2 Difluoroethyl Carbamate
Integration of Artificial Intelligence and Machine Learning in tert-Butyl (2,2-difluoroethyl)carbamate Research
The fusion of artificial intelligence (AI) and machine learning (ML) with chemical research is set to revolutionize how scientists approach the synthesis and discovery of molecules like this compound. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns, predict outcomes, and accelerate the entire research and development lifecycle. researchgate.netresearchgate.net
Machine learning models are increasingly adept at predicting the outcomes of chemical reactions with high accuracy. nih.govresearchgate.net For this compound, AI algorithms can be trained on large datasets of known reactions involving fluorinated compounds and carbamates to forecast the major products, yields, and optimal conditions for novel transformations. arxiv.orgarxiv.org This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources. researchgate.net
Neural networks and other ML frameworks can model the intricate landscape of reaction parameters—such as solvent, temperature, catalyst, and substrate—to guide the synthesis of this compound derivatives. nih.gov For instance, an AI model could predict the feasibility and outcome of various C-H functionalization or cross-coupling reactions on the carbamate (B1207046), enabling chemists to prioritize the most promising synthetic routes. digitellinc.com
Table 1: Potential AI/ML Applications in Predictive Synthesis
| Application Area | AI/ML Tool | Predicted Outcome for this compound Research |
|---|---|---|
| Route Design | Retrosynthesis Software (e.g., Synthia, IBM RXN) | Suggests novel and efficient synthetic pathways to the core molecule and its derivatives. chemcopilot.com |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Predicts optimal reaction conditions (temperature, concentration, catalyst) for maximizing yield. |
| Outcome Prediction | Graph Neural Networks, Transformer Models | Forecasts major and minor products for new reactions involving the compound. arxiv.orgnih.gov |
| Catalyst Selection | Machine Learning Models | Identifies the most effective catalysts for specific transformations of the carbamate. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond computational approaches, fundamental research into the chemical behavior of this compound under various energetic conditions is opening doors to new synthetic methodologies.
Electrochemical methods offer a green and efficient way to generate reactive intermediates. The electrochemical oxidation of N-Boc protected amines is a known strategy for generating intermediates that can undergo further reactions. chemrxiv.orgresearchgate.net Future research could explore the anodic oxidation of this compound to generate N-centered radicals or cations, which could then participate in intramolecular cyclizations or intermolecular additions. This approach could provide a pathway for site-specific C-H functionalization under mild conditions. chemrxiv.org
Photochemistry provides another avenue for accessing unique reactivity. While the direct photolysis of simple carbamates has been studied, nih.gov the influence of the 2,2-difluoroethyl group on the photochemical behavior of the molecule is an unexplored area. It is plausible that irradiation with UV or visible light, potentially in the presence of a photosensitizer, could lead to novel transformations. For example, research on N,N-dichlorocarbamates has shown that blue light can effectively induce the formation of N-centered radicals, which then participate in reactions like the 1,2-aminochlorination of olefins. chemrxiv.org Similar light-induced radical generation from derivatives of this compound could enable a host of new carbon-carbon and carbon-heteroatom bond-forming reactions.
Strain-release chemistry harnesses the potential energy stored in small, strained rings to drive chemical reactions. nih.govanu.edu.au This strategy has been used to install unique molecular fragments, such as bicyclo[1.1.1]pentane and azetidine (B1206935), onto complex molecules. anu.edu.ausemanticscholar.org The difluoroethyl moiety of this compound could potentially be elaborated into a strained system, or the molecule itself could be used to react with highly strained species. For example, its reaction with bicyclobutanes could lead to the formation of novel fluorinated cyclobutane (B1203170) derivatives. rsc.org
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. sigmaaldrich.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frglenresearch.com While this compound does not inherently possess the necessary functional groups for click chemistry, it serves as a valuable scaffold that could be readily modified. For instance, the Boc-protecting group could be removed and the resulting amine functionalized with an alkyne or azide (B81097) group. This would transform the molecule into a versatile building block for constructing more complex fluorinated molecules, polymers, or bioconjugates via click chemistry. sigmaaldrich.com
Table 2: Potential Derivatization for Click Chemistry Applications
| Functional Group | Potential Modification of tert-Butyl (2,2-difluoroethyl)amine | Click Reaction Partner | Resulting Linkage |
|---|---|---|---|
| Alkyne | Acylation with an alkyne-containing carboxylic acid. | Azide-functionalized molecule | 1,2,3-Triazole |
| Azide | Reaction with an azide-containing sulfonyl chloride. | Alkyne-functionalized molecule | 1,2,3-Triazole |
| Strained Alkene | N-alkylation with a strained alkene (e.g., trans-cyclooctene). | Tetrazine-functionalized molecule | Dihydropyridazine |
Broader Impact of Research on this compound in Advanced Organic Materials Science
Research into this compound and similar molecules is expected to have a significant impact on the development of advanced organic materials. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and unique electrical characteristics. researchgate.netmdpi.com
The 2,2-difluoroethyl motif is a key structural unit that can impart these desirable properties. As a precursor, this compound could be used to synthesize monomers for polymerization. After deprotection of the carbamate, the resulting amine could be incorporated into polyamides, polyimides, or polyurethanes. The presence of the difluoromethyl groups along the polymer backbone would be expected to enhance properties such as hydrophobicity, oxidative stability, and dielectric performance. rsc.org
Furthermore, organofluorine compounds are finding increasing use in applications ranging from coatings and surfactants to materials for electronics and energy storage. rsc.orgresearchgate.net The unique polarity and hydrogen-bonding capabilities introduced by the carbamate and difluoroalkyl groups could lead to materials with novel self-assembly properties, making them suitable for applications in liquid crystals, organic electronics, or specialized membranes. uts.edu.auresearchgate.net The continued development of synthetic methods involving this compound will therefore directly contribute to the toolkit for creating next-generation functional materials. numberanalytics.com
Contribution to Polymer Science and Functional Materials
The incorporation of fluorine into polymers is a well-established strategy for creating materials with unique and desirable properties. nih.govsigmaaldrich.com As a synthetic building block, this compound offers a pathway to introduce geminal difluoro groups into polymer structures, which can impart a range of functional advantages.
After the removal of the Boc protecting group, the resulting primary amine becomes a reactive site. This amine can be used as a monomer in polymerization reactions (e.g., to form polyamides or polyimines) or be grafted onto existing polymer backbones to modify their surfaces and bulk properties. The presence of the difluoroethyl group in these polymers is anticipated to confer several key characteristics.
Expected Properties of Polymers Incorporating the 2,2-Difluoroethyl Moiety:
| Property | Contribution of the Difluoroethyl Group | Potential Applications |
| Thermal Stability | The high strength of the carbon-fluorine bond enhances the polymer's resistance to thermal degradation. sigmaaldrich.com | High-performance plastics, aerospace components, and materials for demanding industrial environments. |
| Chemical Resistance | Fluorine atoms create a non-reactive surface, protecting the polymer chain from chemical attack. nih.govsigmaaldrich.com | Chemical storage and transport, protective coatings, and durable seals and gaskets. |
| Hydrophobicity & Oleophobicity | The low surface energy of fluorinated chains repels both water and oils. nih.govsigmaaldrich.com | Non-stick surfaces, anti-fouling coatings for marine applications, and stain-resistant textiles. |
| Low Refractive Index | The introduction of fluoroalkyl groups is known to lower the refractive index of polymer matrices. mdpi.com | Optical fibers, anti-reflective coatings, and advanced optical devices. |
| Biocompatibility | Amino-functionalized polymers are utilized in biomedical fields for applications like biomolecule immobilization and improving cell interaction. msesupplies.com | Drug delivery systems, tissue engineering scaffolds, and medical implant coatings. |
Research in this area would focus on synthesizing novel monomers derived from this compound and exploring their polymerization behavior. A key challenge would be to manage the often-poor compatibility of highly fluorinated segments with other polymer chains, which can lead to phase separation. mdpi.com However, the strategic placement of these functional groups could also be harnessed to create self-assembling materials, such as block copolymers that form structured nanomaterials. The development of such "smart" materials could lead to advances in fields ranging from electronics to biomedicine. nih.govmsesupplies.com
Role in Probe Development for Chemical Biology Research (as a synthetic building block for probes)
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or other biomolecule. nih.gov These tools are essential for understanding disease mechanisms and for the initial stages of drug discovery. nih.gov The structure of this compound makes it an ideal precursor for synthesizing sophisticated chemical probes, particularly those intended for analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
The core utility of this compound lies in its modular nature. The Boc-protected amine allows the 2,2-difluoroethylamine (B1345623) "reporter" group to be attached to a specific "ligand" — a molecule designed to bind to a biological target of interest. researchgate.net This synthetic strategy involves deprotecting the amine and then coupling the resulting 2,2-difluoroethylamine with the desired ligand molecule.
The difluoroethyl group offers a distinct advantage as a reporter tag due to the unique properties of the fluorine-19 (¹⁹F) nucleus.
Advantages of the Difluoroethyl Group in ¹⁹F NMR Probes:
| Feature | Description | Benefit in Chemical Biology |
| ¹⁹F NMR Activity | The ¹⁹F nucleus has 100% natural abundance and high NMR sensitivity. cnr.itnih.gov | Allows for clear and strong signals to be detected, even at low probe concentrations. ljmu.ac.uk |
| No Biological Background | Fluorine is virtually absent in biological systems, meaning there is no background noise in ¹⁹F NMR spectra of cells or tissues. cnr.itnih.gov | Provides unambiguous detection of the probe and its interaction with its target. |
| Environmental Sensitivity | The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment. nih.gov | Changes in the ¹⁹F NMR signal can indicate when the probe binds to its target protein, providing information on binding events and conformational changes. nih.gov |
| Metabolic Stability | The strong C-F bonds can increase the metabolic stability of the probe, preventing it from being quickly broken down by enzymes in the body. | Ensures the probe remains intact long enough to reach its target and be detected. |
Future research would involve using this compound to synthesize libraries of targeted probes. For example, by attaching the 2,2-difluoroethyl moiety to known inhibitors of a particular enzyme, researchers could use ¹⁹F NMR to study enzyme-inhibitor interactions in real-time and within a complex biological mixture. This approach provides a powerful, non-invasive method to investigate protein function and dynamics, accelerating the validation of new drug targets and the discovery of novel therapeutic agents. nih.govnih.gov
Q & A
Q. What unexplored applications exist for this compound in targeted drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
